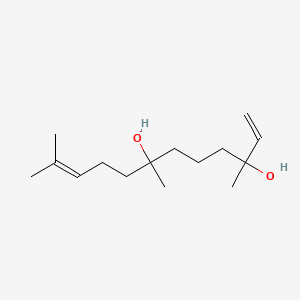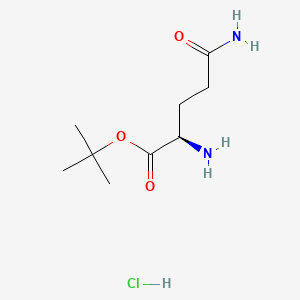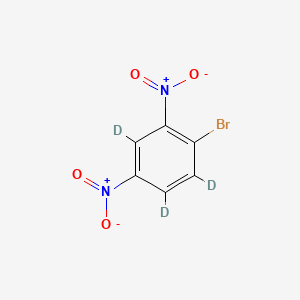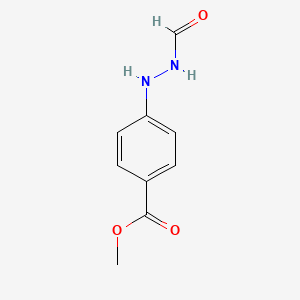
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol” is 1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique
Synthetic Chemistry
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol: is a valuable compound in synthetic chemistry due to its pyrazole core, which is a prominent scaffold in the synthesis of various heterocyclic compounds . Its applications include:
- Green Chemistry : Employed in eco-friendly methodologies, such as ligand-free systems and ultrasound or microwave-assisted reactions .
Biological Research
In biological research, this compound’s derivatives have shown promise due to the biological activities associated with the pyrazole moiety. They are used in:
- Molecular Docking Studies : To understand the interaction between drugs and their targets, aiding in the design of new therapeutic agents .
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains .
Medicine
The medicinal applications of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol derivatives are significant, especially in:
- Antileishmanial and Antimalarial Therapies : Derivatives have been evaluated for their efficacy against diseases like leishmaniasis and malaria, showing potent activity in some cases .
Materials Science
This compound finds applications in materials science, particularly in:
- Nanotechnology : In the synthesis of nanomaterials that could be used for drug delivery or imaging .
Environmental Science
In environmental science, the compound’s derivatives can be explored for:
Agriculture
The agricultural applications include:
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound’s molecular weight (15421) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Action Environment
The compound is recommended to be stored in a dry room temperature environment, suggesting that moisture and temperature may affect its stability .
Propriétés
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPHJXHXIBPQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


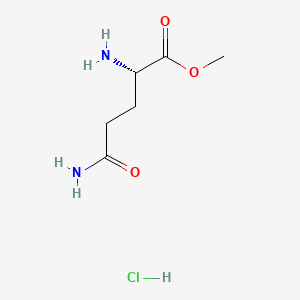
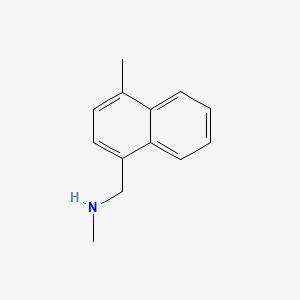

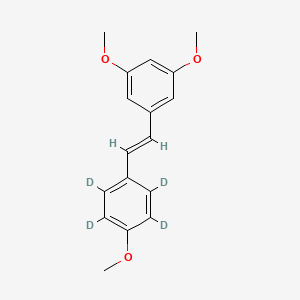
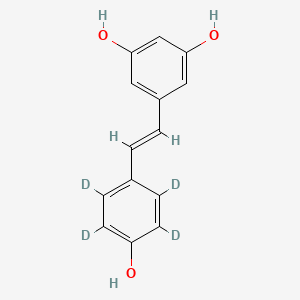
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
